2-Ethyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-1-benzopyran
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Overview
Description
2-Ethyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-1-benzopyran is an organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes two methoxy groups and a dihydro-benzopyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-1-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions often include the use of solvents like toluene and catalysts such as sodium amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Ethyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,2-dimethyl-2H-benzopyran:
7-Methoxy-2H-1-benzopyran-2-one:
6,7-Dimethoxy-4-methylcoumarin: This compound has a similar methoxy substitution pattern but belongs to the coumarin family
Uniqueness
2-Ethyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-1-benzopyran is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
110042-45-0 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-ethyl-6,7-dimethoxy-2-methyl-3,4-dihydrochromene |
InChI |
InChI=1S/C14H20O3/c1-5-14(2)7-6-10-8-12(15-3)13(16-4)9-11(10)17-14/h8-9H,5-7H2,1-4H3 |
InChI Key |
SLZZUKYRKSLECZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=CC(=C(C=C2O1)OC)OC)C |
Origin of Product |
United States |
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